MSC1094308

Beschreibung

Eigenschaften

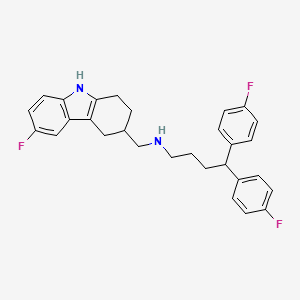

IUPAC Name |

4,4-bis(4-fluorophenyl)-N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F3N2/c30-22-8-4-20(5-9-22)25(21-6-10-23(31)11-7-21)2-1-15-33-18-19-3-13-28-26(16-19)27-17-24(32)12-14-29(27)34-28/h4-12,14,17,19,25,33-34H,1-3,13,15-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZIMUMAPGQEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1CNCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=C(N2)C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MSC1094308

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC1094308 is a novel small molecule inhibitor targeting key components of the cellular protein quality control machinery. This document provides a comprehensive technical overview of its mechanism of action, drawing from available biochemical and cellular data. This compound acts as a reversible, allosteric, and non-competitive inhibitor of the AAA+ ATPases p97/VCP and VPS4B. By targeting the D2 ATPase domain of p97, this compound disrupts the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins and induction of cellular stress. This guide details the quantitative inhibitory activity of this compound, outlines the protocols for key validation experiments, and provides visual representations of its mechanism and associated experimental workflows.

Introduction

The proper functioning of cellular protein homeostasis, or proteostasis, is critical for cell survival and is maintained by a complex network of pathways that regulate protein synthesis, folding, and degradation. A central player in this network is the AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP). p97 is involved in a myriad of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy. Given its central role in proteostasis, p97 has emerged as a promising therapeutic target in oncology and other diseases characterized by proteotoxic stress.

This compound has been identified as a potent inhibitor of p97 and the related AAA ATPase VPS4B. This guide synthesizes the current understanding of the molecular mechanism by which this compound exerts its effects, providing a valuable resource for researchers in the field of drug discovery and development.

Core Mechanism of Action

This compound functions as a reversible, allosteric, and non-competitive inhibitor of the D2 ATPase activity of p97/VCP.[1][2][3] Unlike ATP-competitive inhibitors that bind to the active site, this compound binds to a distinct, druggable hotspot on the p97 protein.[1][2] This allosteric binding event induces a conformational change that inhibits the hydrolysis of ATP by the D2 domain, which is the primary driver of p97's segregase activity.

The inhibition of p97's ATPase function has significant downstream consequences, most notably the impairment of the ubiquitin-proteasome system. p97 is responsible for the extraction of ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum, and their delivery to the proteasome for degradation. By inhibiting p97, this compound causes an accumulation of polyubiquitinated proteins within the cell, a hallmark of UPS dysfunction.[1] This disruption of proteostasis leads to cellular stress and can ultimately trigger programmed cell death.

In addition to p97, this compound also inhibits another type I AAA ATPase, VPS4B, with higher potency.[1][3][4] VPS4B is a key component of the endosomal sorting complex required for transport (ESCRT) machinery, which is involved in membrane remodeling events, including the final step of cytokinesis and the budding of enveloped viruses. The dual inhibition of p97 and VPS4B by this compound suggests a broader impact on cellular trafficking and protein degradation pathways.

Signaling Pathway

The primary signaling pathway affected by this compound is the ubiquitin-proteasome system, with a significant impact on ER-associated degradation (ERAD).

Caption: Signaling pathway of this compound action.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets, p97/VCP and VPS4B. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (μM) | Assay Type | Reference |

| p97/VCP | 7.2 | ATPase Activity Assay | [1][3][4] |

| VPS4B | 0.71 | ATPase Activity Assay | [1][3][4] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While the primary literature provides a general overview, the following sections outline standardized protocols for the key assays used to determine the mechanism of action of p97 inhibitors.

p97 ATPase Activity Assay

This assay measures the enzymatic activity of p97 by quantifying the amount of ATP hydrolyzed. A common method is a luminescence-based assay that measures the amount of remaining ATP after the enzymatic reaction.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human p97 protein

-

This compound (or other test compounds)

-

ATP

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, 0.01% Tween-20)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

384-well white, opaque plates

-

Luminometer

-

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add 5 µL of assay buffer containing p97 protein to each well. c. Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the respective wells. d. Incubate the plate at room temperature for 30 minutes to allow for compound binding. e. Initiate the reaction by adding 5 µL of ATP solution to each well. f. Incubate the plate at 37°C for 60 minutes. g. Equilibrate the plate to room temperature for 10 minutes. h. Add 10 µL of ATP detection reagent to each well. i. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. j. Measure the luminescence using a plate reader.

-

Data Analysis:

-

The luminescence signal is inversely proportional to the ATPase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

Caption: Workflow for a p97 ATPase activity assay.

Ubiquitin Accumulation Assay (Western Blot)

This cellular assay assesses the functional consequence of p97 inhibition by measuring the accumulation of polyubiquitinated proteins.

Protocol:

-

Cell Culture and Treatment: a. Seed HCT116 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 8 hours).

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE on a polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Caption: Workflow for ubiquitin accumulation assay.

Conclusion

This compound represents a valuable chemical probe for studying the complex biology of p97/VCP and VPS4B. Its distinct allosteric mechanism of action provides an alternative approach to targeting these essential AAA+ ATPases compared to traditional ATP-competitive inhibitors. The disruption of the ubiquitin-proteasome system and the resulting accumulation of polyubiquitinated proteins are key functional readouts of its cellular activity. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further investigate the therapeutic potential and molecular intricacies of this compound and other modulators of the proteostasis network. Further studies are warranted to elucidate the detailed downstream signaling consequences of dual p97 and VPS4B inhibition and to explore the full therapeutic applicability of this class of compounds.

References

MSC1094308: A Technical Guide to a Novel VCP/p97 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valosin-containing protein (VCP)/p97 is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis.[1][2] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from various cellular compartments, thereby facilitating their degradation by the proteasome or regulating their activity.[3] Given its central role in pathways frequently dysregulated in cancer, such as the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD), VCP/p97 has emerged as a promising therapeutic target.[4][5] This document provides a detailed technical overview of MSC1094308, a novel allosteric inhibitor of VCP/p97.

Introduction to this compound

This compound is a reversible and non-competitive inhibitor of the D2 ATPase activity of VCP/p97.[6] It binds to a druggable allosteric hotspot at the interface of the D1 and D2 domains.[6][7] Notably, this compound also demonstrates inhibitory activity against the type I AAA ATPase VPS4B, suggesting the presence of conserved allosteric sites in different types of AAA ATPases.[6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide a comparative overview with other known VCP/p97 inhibitors.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Reference(s) |

| Biochemical IC50 (VCP/p97) | 7.2 µM | [8] |

| Cellular Efficacy | Active at 10 µM | [8] |

| Mechanism of Action | Allosteric, Non-competitive, Reversible | [6][7] |

| Binding Site | Allosteric site at the D1-D2 interface | [6][7] |

| Other Targets | VPS4B (Type I AAA ATPase) | [6] |

Table 2: Comparative IC50 Values of Selected VCP/p97 Inhibitors

| Inhibitor | Type | Biochemical IC50 (VCP/p97) | Reference(s) |

| This compound | Allosteric | 7.2 µM | [8] |

| CB-5083 | ATP-competitive | ~10 nM | [9] |

| NMS-873 | Allosteric | Potent (nanomolar range) | [10] |

| DBeQ | ATP-competitive | 2.6 µM | [9] |

| ML240 | ATP-competitive | 0.11 µM | [9] |

| 2-aminopyridine indole amide | Allosteric | 0.5 µM | [8] |

| PPA | Covalent | 0.6 µM | [8] |

Signaling Pathway and Mechanism of Action

VCP/p97 is a key regulator of cellular proteostasis, primarily through its involvement in the ubiquitin-proteasome system. It recognizes and unfolds ubiquitinated substrate proteins, extracting them from cellular structures like the endoplasmic reticulum, mitochondria, and chromatin.[1][3][11] This action is essential for the subsequent degradation of these proteins by the 26S proteasome.[3] this compound, by allosterically inhibiting the D2 ATPase domain, prevents the conformational changes necessary for ATP hydrolysis and substrate processing.[6] This leads to an accumulation of ubiquitinated proteins and induction of cellular stress, ultimately triggering apoptosis in cancer cells.[4]

Caption: VCP/p97 in the Ubiquitin-Proteasome System.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize VCP/p97 inhibitors like this compound.

Biochemical ATPase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from generic kinase and ATPase assay protocols and is suitable for determining the IC50 of this compound against purified VCP/p97.[12]

Materials:

-

Purified recombinant human VCP/p97 protein

-

This compound (or other test compounds) dissolved in DMSO

-

ATP solution

-

Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the purified VCP/p97 enzyme to a working concentration (e.g., 20 nM) in Kinase Reaction Buffer.

-

Reaction Setup:

-

Add 5 µL of the diluted VCP/p97 enzyme solution to each well of the assay plate.

-

Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

-

Initiate Reaction: Add 2.5 µL of ATP solution (e.g., 20 µM final concentration) to each well to start the ATPase reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction and ATP Depletion:

-

Equilibrate the plate to room temperature for 5 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

ADP Detection:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus the ATPase activity.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the proliferation and viability of cancer cells.[13][14]

Materials:

-

Cancer cell lines (e.g., HCT116, HeLa, RPMI8226)[8]

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.

-

-

Incubation: Incubate the cells with the compound for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a VCP/p97 inhibitor like this compound.

Caption: Characterization of a VCP/p97 inhibitor.

Conclusion

This compound represents a valuable tool for studying the complex biology of VCP/p97. Its allosteric mechanism of action provides an alternative to ATP-competitive inhibitors and may offer a strategy to overcome potential resistance mechanisms. Further investigation into its cellular effects across a broader range of cancer types and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]

- 3. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Non-Competitive Inhibitor of VCP/p97 and VPS4 Reveals Conserved Allosteric Circuits in Type I and II AAA ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to MSC1094308: A Dual Inhibitor of VCP/p97 and VPS4B ATPases

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC1094308 is a potent, cell-permeable, non-competitive, and reversible allosteric inhibitor of Valosin-Containing Protein (VCP)/p97 and Vacuolar Protein Sorting 4 Homolog B (VPS4B), both members of the AAA+ (ATPases Associated with diverse cellular Activities) family. By targeting a druggable hotspot within the D2 ATPase domain of p97, this compound effectively curtails the ATPase activity essential for the function of these proteins in critical cellular processes. This inhibition disrupts protein homeostasis, leading to the accumulation of polyubiquitinated proteins, a hallmark of impaired protein degradation pathways. With distinct inhibitory concentrations for p97 and VPS4B, this compound serves as a valuable chemical probe for dissecting the complex biology of these ATPases and presents a promising scaffold for the development of therapeutics targeting diseases characterized by dysregulated protein degradation, such as cancer.

Introduction

The ubiquitin-proteasome system (UPS) and the endosomal-lysosomal pathway are two major routes for protein degradation in eukaryotic cells, playing a pivotal role in maintaining cellular homeostasis. VCP/p97 and VPS4B are key AAA+ ATPases that provide the mechanical force necessary for the proper functioning of these pathways.

VCP/p97 is a central player in protein quality control, involved in a myriad of cellular processes including endoplasmic reticulum-associated degradation (ERAD), mitochondrial-associated degradation, and DNA damage repair. It recognizes and segregates ubiquitinated proteins from cellular structures, preparing them for proteasomal degradation.

VPS4B is a crucial component of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery. It is responsible for the disassembly and recycling of the ESCRT-III complex, a critical step in the formation of multivesicular bodies (MVBs) and the sorting of ubiquitinated membrane proteins for lysosomal degradation.

Given their central roles in cellular health, the dysregulation of p97 and VPS4B has been implicated in the pathogenesis of various diseases, most notably cancer and neurodegenerative disorders. This has rendered them attractive targets for therapeutic intervention. This compound has emerged as a significant research tool for interrogating the functions of these ATPases and for exploring their therapeutic potential.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₂₉F₃N₂ | [1][2] |

| Molecular Weight | 462.55 g/mol | [1][2] |

| CAS Number | 2219320-08-6 | [1][2] |

| Mechanism of Action | Non-competitive, reversible, allosteric inhibitor | [2][3][4] |

| Target(s) | VCP/p97 and VPS4B | [3][4][5] |

| IC₅₀ (p97) | 7.2 µM | [3][6] |

| IC₅₀ (VPS4B) | 0.71 µM | [3][6] |

| Cellular Effect | Induces accumulation of polyubiquitin in HCT116 cells (at 10 µM for 8 hours) | [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect through an allosteric mechanism, binding to a site distinct from the ATP-binding pocket within the D2 ATPase domain of p97.[1][5] This binding event induces a conformational change that abrogates the enzyme's ability to hydrolyze ATP, thereby inhibiting its segregase activity. The functional consequence of p97 inhibition is the disruption of cellular processes that rely on the extraction of ubiquitinated proteins from complexes or membranes.

Inhibition of the VCP/p97-Mediated Protein Degradation Pathway

The inhibition of p97 by this compound leads to a bottleneck in the processing of ubiquitinated substrates destined for proteasomal degradation. This results in the accumulation of polyubiquitinated proteins, a key biomarker of p97 inhibition.[6] The p97-UFD1-NPL4 complex is central to many of these processes, including ERAD.

Figure 1: Simplified signaling pathway of p97-mediated protein degradation and its inhibition by this compound.

Inhibition of the VPS4B-Mediated ESCRT Pathway

This compound also potently inhibits VPS4B, a key regulator of the ESCRT pathway. VPS4B utilizes the energy from ATP hydrolysis to disassemble the ESCRT-III complex, which is essential for the inward budding of vesicles into multivesicular bodies (MVBs) and for membrane scission events. Inhibition of VPS4B by this compound is expected to stall the ESCRT machinery, leading to defects in endosomal sorting and lysosomal degradation of membrane proteins.

Figure 2: Overview of the VPS4B-mediated ESCRT pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information inferred from published abstracts.

In Vitro ATPase Activity Assay

This protocol is designed to measure the rate of ATP hydrolysis by purified p97 or VPS4B in the presence of varying concentrations of this compound.

Materials:

-

Purified recombinant human VCP/p97 or VPS4B protein

-

This compound stock solution (in DMSO)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl₂, 0.5 mM DTT

-

ATP solution

-

Malachite Green Phosphate Assay Kit

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Include a DMSO-only control.

-

In a 96-well plate, add the purified enzyme (p97 or VPS4B) to each well.

-

Add the diluted this compound or DMSO control to the respective wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a defined concentration of ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 3: Experimental workflow for the in vitro ATPase activity assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target proteins (p97 and VPS4B) in a cellular context.

Materials:

-

HCT116 cells

-

This compound

-

DMSO

-

PBS (phosphate-buffered saline)

-

Lysis buffer with protease inhibitors

-

SDS-PAGE and Western blotting reagents

-

Antibodies against p97 and VPS4B

Procedure:

-

Culture HCT116 cells to ~80% confluency.

-

Treat cells with either this compound (at a concentration expected to show target engagement, e.g., 10 µM) or DMSO as a vehicle control for a defined period (e.g., 1 hour).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies specific for p97 and VPS4B.

-

Quantify the band intensities to determine the melting curves for each protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

In-Cell Ubiquitin Accumulation Assay

This assay assesses the functional consequence of p97 inhibition by measuring the accumulation of polyubiquitinated proteins in cells.

Materials:

-

HCT116 cells

-

This compound

-

DMSO

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Antibody against ubiquitin

Procedure:

-

Seed HCT116 cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a DMSO control for a specified duration (e.g., 8 hours).

-

Lyse the cells and collect the total protein lysate.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody that recognizes polyubiquitin chains.

-

Visualize and quantify the high molecular weight smear corresponding to polyubiquitinated proteins. An increase in this smear indicates inhibition of the ubiquitin-proteasome system.

Conclusion

This compound is a well-characterized dual inhibitor of the AAA+ ATPases VCP/p97 and VPS4B. Its non-competitive and allosteric mechanism of action provides a valuable tool for studying the intricate cellular pathways regulated by these enzymes. The ability of this compound to induce the accumulation of polyubiquitinated proteins in cancer cell lines underscores its potential as a lead compound for the development of novel anti-cancer therapies. This technical guide provides a comprehensive overview of the function, mechanism, and experimental evaluation of this compound, serving as a valuable resource for researchers in the fields of cell biology, drug discovery, and oncology.

References

- 1. Function of the p97–Ufd1–Npl4 complex in retrotranslocation from the ER to the cytosol: dual recognition of nonubiquitinated polypeptide segments and polyubiquitin chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Coordinated binding of Vps4 to ESCRT-III drives membrane neck constriction during MVB vesicle formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic subunit turnover in ESCRT-III assemblies is regulated by Vps4 to mediate membrane remodelling during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Target Proteins of MSC1094308

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC1094308 is a reversible, allosteric inhibitor targeting key proteins involved in cellular protein homeostasis. This document provides a comprehensive overview of the primary protein targets of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. The information presented herein is intended to support further research and drug development efforts centered on this compound and its targets.

Primary Protein Targets

Extensive research has identified the primary protein targets of this compound as members of the AAA+ (ATPases Associated with diverse cellular Activities) family, which are essential for various cellular processes.

p97/VCP: A Key Regulator of Protein Homeostasis

The principal target of this compound is the highly conserved type II AAA+ ATPase, Valosin-Containing Protein (p97), also known as VCP.[1][2] p97 is a crucial component of the protein quality control system, playing a central role in a multitude of cellular pathways.[3] It functions as a mechanochemical enzyme, utilizing the energy from ATP hydrolysis to remodel or segregate substrate proteins from cellular structures or protein complexes.[1]

Key cellular functions involving p97 include:

-

Endoplasmic Reticulum-Associated Degradation (ERAD): p97 facilitates the extraction of misfolded proteins from the endoplasmic reticulum for subsequent degradation by the proteasome.[1][3]

-

Ubiquitin-Proteasome System (UPS): It acts upstream of the 26S proteasome to unfold and prepare ubiquitinated proteins for degradation.[1]

-

Genomic Stability: p97 is involved in extracting proteins from chromatin to maintain genome integrity.[1]

-

Membrane Dynamics: It participates in the homotypic fusion of membranes, essential for maintaining organelle structure.[1][3]

-

Autophagy: p97 is also implicated in the regulation of autophagic processes.[3]

Due to its critical role in maintaining protein homeostasis, cancer cells, with their high rates of protein turnover, are particularly dependent on p97 function.[1] This dependency makes p97 an attractive therapeutic target in oncology.[1][3][4]

VPS4B: A Secondary Target in the AAA+ Family

In addition to p97, this compound has been shown to inhibit the type I AAA+ ATPase VPS4B (Vacuolar Protein Sorting-associated protein 4B).[2] This suggests that this compound may have a broader inhibitory effect on certain members of the AAA+ ATPase family. The shared allosteric site between p97 and VPS4B points to conserved regulatory mechanisms within this protein superfamily.[2]

Quantitative Data

The inhibitory potency of this compound against its primary target has been quantified through biochemical assays.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | p97/VCP | ATPase Activity Assay | 7.2 μM | [1][5] |

Mechanism of Action

This compound acts as a reversible, allosteric inhibitor of p97.[2] Unlike ATP-competitive inhibitors that bind to the active site, this compound binds to a distinct "drugable hotspot" on the p97 protein.[2] This binding site is located at the interface between the D1 and D2 ATPase domains.[1]

The proposed mechanism of inhibition involves the prevention of conformational changes that are essential for p97's function. Specifically, this compound is thought to impede the sliding and rotation of the D2αβ and D1α/β sub-domains.[1] These movements are critical for the coupling of ATP hydrolysis to the mechanical work of substrate processing. By locking the protein in a specific conformational state, this compound inhibits the D2 ATPase activity, thereby blocking the downstream functions of p97.[1][2]

This allosteric mode of action is distinct from other p97 inhibitors like NMS-873, suggesting different ways to modulate the activity of this complex enzyme.[1]

Experimental Protocols

The characterization of this compound's activity and its effects on target proteins involves a range of biochemical and cellular assays. The following are detailed methodologies for key experiments.

p97 ATPase Activity Assay

This assay is fundamental to determining the inhibitory effect of compounds on the enzymatic activity of p97.

Principle: The ATPase activity of purified p97 is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The assay is performed in the presence and absence of the test compound to determine its inhibitory potential.

Materials:

-

Purified recombinant human p97 protein

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT

-

ATP solution (1 mM)

-

This compound (or other test compounds) dissolved in DMSO

-

Malachite Green Phosphate Assay Kit (or similar)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilutions to the assay wells. Include DMSO-only wells as a negative control.

-

Add 18 µL of a solution containing p97 protein in assay buffer to each well to a final concentration of 5 nM.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding.

-

Initiate the reaction by adding 5 µL of ATP solution to each well to a final concentration of 200 µM.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction and detect the generated phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand (e.g., this compound) to its target protein (p97) can increase the thermal stability of the protein. This increased stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

Materials:

-

Cancer cell line expressing p97 (e.g., HCT116)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer: PBS with protease inhibitors

-

PCR thermocycler

-

Western blotting reagents (antibodies against p97 and a loading control)

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in lysis buffer and perform freeze-thaw cycles to lyse the cells.

-

Clarify the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

-

Cool the samples to room temperature and centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble p97 in each sample by Western blotting.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding to p97.

Ubiquitinated Protein Accumulation Assay

This assay assesses the cellular consequence of p97 inhibition, which leads to the accumulation of poly-ubiquitinated proteins.

Principle: Inhibition of p97 function disrupts the processing of ubiquitinated proteins destined for proteasomal degradation, leading to their accumulation within the cell. This can be visualized and quantified by Western blotting.

Materials:

-

Cancer cell line (e.g., HeLa)

-

This compound

-

Lysis Buffer: RIPA buffer with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Western blotting reagents (antibody against ubiquitin)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a defined period (e.g., 6-24 hours).

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody that recognizes poly-ubiquitin chains.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

An increase in the high-molecular-weight smear of ubiquitinated proteins with increasing concentrations of this compound indicates inhibition of the ubiquitin-proteasome pathway.

Signaling Pathways and Visualizations

The inhibition of p97 by this compound has significant downstream effects on cellular signaling, primarily through the disruption of protein homeostasis.

p97-Mediated Protein Degradation Pathway

p97 plays a central role in the ubiquitin-proteasome system by recognizing and processing ubiquitinated substrates for degradation.

References

- 1. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Non-Competitive Inhibitor of VCP/p97 and VPS4 Reveals Conserved Allosteric Circuits in Type I and II AAA ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of the AAA+ Chaperone p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

MSC1094308: An In-depth Technical Guide to the Allosteric Inhibition of AAA ATPases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MSC1094308, a reversible, allosteric, and non-competitive inhibitor of AAA (ATPases Associated with diverse cellular Activities) ATPases, with a primary focus on its effects on Valosin-Containing Protein (VCP)/p97 and Vacuolar Protein Sorting 4B (VPS4B). This compound has emerged as a valuable tool for studying the cellular functions of these essential enzymes and as a potential starting point for the development of novel therapeutics. This document details the mechanism of action, quantitative biochemical data, experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

AAA ATPases are a superfamily of enzymes that utilize the energy from ATP hydrolysis to remodel or translocate macromolecules. They are involved in a myriad of essential cellular processes, including protein degradation, membrane trafficking, DNA replication and repair, and organelle biogenesis. Due to their central role in cellular homeostasis, AAA ATPases have become attractive targets for therapeutic intervention, particularly in oncology and neurodegenerative diseases.

Valosin-Containing Protein (VCP), also known as p97, is a highly abundant and conserved type II AAA ATPase that plays a critical role in the ubiquitin-proteasome system (UPS). It functions by extracting ubiquitinated proteins from cellular structures, such as the endoplasmic reticulum and chromatin, and delivering them to the proteasome for degradation. Vacuolar Protein Sorting 4B (VPS4B) is a type I AAA ATPase involved in the endosomal sorting complexes required for transport (ESCRT) pathway, which is crucial for multivesicular body formation and other membrane remodeling events.

This compound is a small molecule inhibitor that has been identified as a potent and specific allosteric modulator of both VCP/p97 and VPS4B. Its non-competitive nature with respect to ATP makes it a particularly interesting tool for dissecting the complex mechanisms of these molecular machines.

Mechanism of Action

This compound acts as a reversible, allosteric inhibitor of VCP/p97 and VPS4B.[1][2][3] It binds to a druggable hotspot located in the D2 ATPase domain of p97.[1] This binding event does not compete with ATP but rather prevents the conformational changes necessary for efficient ATP hydrolysis, thereby inhibiting the enzyme's activity. The inhibition of VCP/p97's ATPase function leads to the cellular accumulation of polyubiquitinated proteins, a hallmark of UPS pathway disruption. The inhibitory effect on VPS4B suggests a conserved allosteric site within this subclass of AAA ATPases.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical Potency of this compound

| Target Enzyme | IC50 (μM) | Inhibition Type | Mechanism |

| Human VCP/p97 | 7.2 | Allosteric, Non-competitive | Inhibition of D2 ATPase activity |

| Human VPS4B | 0.71 | Allosteric, Non-competitive | Inhibition of ATPase activity |

Data sourced from multiple references.[1][2][3]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Concentration (μM) | Observed Effect |

| HCT116 | Western Blot | 10 | Accumulation of polyubiquitinated proteins |

Further quantitative data such as binding constants (Kd) and kinetic parameters (Ki, kon, koff) are not publicly available in the reviewed literature.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments typically used to characterize inhibitors like this compound. While the exact protocols used in the primary research on this compound are not fully available, these methods are standard in the field.

ATPase Activity Assay (Colorimetric)

This protocol describes a malachite green-based assay to measure the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

-

Purified recombinant VCP/p97 or VPS4B

-

This compound

-

ATP

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP)

-

Malachite Green Reagent

-

384-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the this compound dilution (or DMSO for control).

-

Add 20 µL of the purified enzyme solution in assay buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding.

-

Initiate the reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 25 µL of Malachite Green Reagent.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Ubiquitinated Proteins

This protocol details the detection of polyubiquitinated protein accumulation in cells treated with this compound.

Materials:

-

HCT116 cells (or other relevant cell line)

-

This compound

-

Cell culture medium and supplements

-

Lysis Buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (e.g., anti-ubiquitin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 8 hours).

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of a compound in a cellular environment.

Materials:

-

Cells expressing the target protein (VCP/p97 or VPS4B)

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

Centrifuge

-

Western blot reagents (as described above)

Procedure:

-

Treat cultured cells with this compound or vehicle (DMSO) for a defined period.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

-

Collect the supernatant and analyze the amount of soluble target protein by western blot using an antibody specific for VCP/p97 or VPS4B.

-

Increased thermal stability of the target protein in the presence of this compound indicates direct binding.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of VCP/p97 in the ubiquitin-proteasome system and the point of inhibition by this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for characterizing an inhibitor like this compound.

Conclusion

This compound is a valuable chemical probe for investigating the roles of VCP/p97 and VPS4B in cellular physiology. Its allosteric mechanism of action provides a unique advantage for studying the complex regulation of these AAA ATPases. The data and protocols presented in this guide offer a framework for researchers to utilize this compound in their studies and to develop further generations of more potent and selective inhibitors for therapeutic applications. Further research is warranted to fully elucidate the kinetic parameters of this compound's interaction with its targets and to explore its potential in preclinical models of diseases where VCP/p97 and VPS4B are implicated. To date, there is no publicly available information on this compound entering clinical trials.

References

The Role of MSC1094308 in Protein Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein homeostasis, or proteostasis, is the dynamic process by which cells control the concentration, conformation, and localization of their proteome. This intricate network of pathways ensures proper protein folding, trafficking, and degradation, which are essential for cellular health. A key regulator in this process is the AAA+ (ATPases Associated with diverse cellular Activities) ATPase, Valosin-Containing Protein (VCP), also known as p97. Due to its central role in cellular processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy, p97 has emerged as a significant therapeutic target, particularly in oncology. MSC1094308 is a potent, cell-permeable small molecule that has been identified as a reversible, allosteric inhibitor of p97, offering a valuable tool for studying and potentially modulating protein homeostasis. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a non-competitive inhibitor of the D2 ATPase domain of p97. The p97 hexamer is composed of two stacked ATPase rings, D1 and D2, and an N-terminal domain involved in substrate and cofactor binding. The D2 domain is responsible for the majority of p97's ATPase activity, which provides the energy for unfolding and extracting ubiquitinated proteins from cellular structures, thereby preparing them for degradation by the proteasome.

By binding to a druggable hotspot on p97, this compound allosterically inhibits the ATPase activity of the D2 domain. This inhibition disrupts the normal function of p97, leading to a cellular accumulation of polyubiquitinated proteins, a key biomarker for the inhibition of protein degradation pathways. This disruption of proteostasis can induce cellular stress and, in cancer cells that are highly dependent on efficient protein turnover, can lead to apoptosis.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets, p97/VCP and the related type I AAA ATPase, VPS4B.

| Compound | Target | IC50 (μM) | Inhibition Type |

| This compound | p97/VCP | 7.2 | Non-competitive, Allosteric, Reversible |

| This compound | VPS4B | 0.71 | Non-competitive, Allosteric, Reversible |

Table 1: Summary of the in vitro inhibitory activity of this compound against p97/VCP and VPS4B.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound-mediated p97 inhibition.

Caption: Experimental workflow for characterizing p97 inhibitors like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the characterization of this compound.

p97 ATPase Activity Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by p97.

Materials:

-

Recombinant human p97 protein

-

This compound

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl₂, 1 mM DTT

-

Malachite Green Reagent: Solution of malachite green, ammonium molybdate, and polyvinyl alcohol.

Procedure:

-

Prepare a reaction mixture containing assay buffer and recombinant p97 protein (e.g., 50 nM).

-

Add this compound at various concentrations to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620-650 nm using a plate reader.

-

Generate a standard curve using a known concentration of phosphate to determine the amount of Pi released.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Ubiquitinated Protein Accumulation Assay (Western Blot)

This assay assesses the in-cell activity of this compound by measuring the accumulation of polyubiquitinated proteins.

Materials:

-

Human cancer cell line (e.g., HCT116)

-

This compound

-

Complete cell culture medium

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody: anti-ubiquitin (e.g., P4D1)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 16 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Conclusion

This compound is a valuable chemical probe for investigating the complex roles of p97 in protein homeostasis. Its non-competitive, allosteric mechanism of action provides a distinct advantage for studying p97 function. The disruption of p97-mediated protein degradation by this compound leads to the accumulation of ubiquitinated proteins and the induction of cellular stress, highlighting a potential therapeutic strategy for diseases characterized by proteostasis imbalance, such as cancer. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the broader field of p97-targeted drug discovery.

The Allosteric p97 Inhibitor MSC1094308: A Technical Guide to its Interaction with the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, thereby regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and quality control of proteins. Dysregulation of the UPS is implicated in numerous human diseases, particularly cancer, making its components attractive targets for therapeutic intervention. A key player in the UPS is the AAA+ (ATPases Associated with diverse cellular activities) ATPase p97, also known as Valosin-Containing Protein (VCP). p97 acts as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures, priming them for degradation by the 26S proteasome. Given its central role, inhibition of p97 presents a promising strategy for cancer therapy.

This technical guide provides an in-depth overview of the small molecule inhibitor MSC1094308 and its interaction with the ubiquitin-proteasome system. This compound is a reversible and allosteric inhibitor of p97, offering a distinct mechanism of action compared to ATP-competitive inhibitors. This document details the quantitative data associated with this compound's activity, provides comprehensive experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activities.

| Target Enzyme | IC50 (μM) | Inhibition Type | Mechanism |

| p97/VCP | 7.2 | Allosteric, Reversible | Inhibits D2 ATPase activity |

| VPS4B | 0.71 | Allosteric, Reversible | Not fully characterized |

Table 1: In Vitro Inhibitory Activity of this compound. This table outlines the half-maximal inhibitory concentration (IC50) of this compound against its primary targets, p97/VCP and VPS4B, along with its mechanism of inhibition.

| Cell Line | Cancer Type | Reported Effect |

| HCT116 | Colorectal Carcinoma | Induces accumulation of polyubiquitinated proteins at 10 μM |

Table 2: Cellular Activity of this compound. This table summarizes the observed cellular effects of this compound in a cancer cell line.

Signaling Pathway and Mechanism of Action

The ubiquitin-proteasome system is a multi-step enzymatic cascade responsible for protein degradation. The process begins with the tagging of substrate proteins with a polyubiquitin chain, a process mediated by a cascade of three enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). Polyubiquitinated proteins are then recognized by various ubiquitin receptors, including the p97 complex.

The p97 hexamer, in conjunction with its cofactors such as UFD1 and NPL4, binds to these ubiquitinated substrates. Utilizing the energy from ATP hydrolysis, primarily through its D2 ATPase domain, p97 unfolds or segregates the substrate proteins from cellular compartments like the endoplasmic reticulum, a process crucial for Endoplasmic Reticulum-Associated Degradation (ERAD). The processed substrate is then delivered to the 26S proteasome for degradation.

This compound exerts its effect by allosterically binding to the D2 domain of p97. This binding event inhibits the ATPase activity of the D2 domain, thereby preventing the conformational changes required for substrate processing. As a result, polyubiquitinated proteins accumulate within the cell, leading to proteotoxic stress and potentially apoptosis in cancer cells that are highly dependent on a functional UPS.

Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound on p97.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

p97 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of purified p97 enzyme in the presence and absence of an inhibitor. The amount of ADP produced is quantified, which is inversely proportional to the inhibitory effect of the compound.

Materials:

-

Purified recombinant human p97 protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT

-

ATP solution (10 mM)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

-

Enzyme Preparation: Dilute the purified p97 enzyme to the desired concentration in Assay Buffer.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.

-

Add 5 µL of the diluted p97 enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Initiate Reaction: Add 10 µL of ATP solution to each well to a final concentration of 1 mM.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the enzymatic reaction and deplete the remaining ATP.

-

Add 40 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Polyubiquitin Accumulation Assay in HCT116 Cells (Western Blot)

This assay assesses the in-cell activity of this compound by measuring the accumulation of polyubiquitinated proteins, a direct consequence of p97 inhibition.

Materials:

-

HCT116 cells

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound stock solution (in DMSO)

-

Proteasome inhibitor (e.g., MG132) as a positive control

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF)

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary antibodies: anti-ubiquitin (e.g., P4D1 or FK2), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, a DMSO control, and a positive control (e.g., 10 µM MG132) for 4-8 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Analyze the intensity of the high molecular weight ubiquitin smear to assess the accumulation of polyubiquitinated proteins.

-

Experimental Workflows

The following diagrams illustrate typical experimental workflows relevant to the study of this compound.

Caption: A typical high-throughput screening workflow for the discovery of allosteric p97 inhibitors.

Conclusion

This compound represents a valuable tool for studying the intricate role of p97 in the ubiquitin-proteasome system. Its allosteric mechanism of action provides a unique approach to modulating p97 activity, with potential therapeutic implications. This technical guide has provided a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant experimental workflows. This information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation and cancer therapeutics. Further investigation into the broader cellular effects of this compound and its efficacy in various cancer models will be crucial in fully elucidating its therapeutic potential.

The Impact of MSC1094308 on ER-Associated Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum-Associated Degradation (ERAD) is a critical cellular pathway responsible for the removal of misfolded and unfolded proteins from the endoplasmic reticulum (ER), thereby maintaining protein homeostasis. A key component of this pathway is the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP), which provides the mechanical force necessary for the retro-translocation of ubiquitinated substrates from the ER to the cytoplasm for proteasomal degradation. The dysregulation of ERAD has been implicated in various diseases, including cancer, making its components attractive therapeutic targets. This technical guide provides an in-depth analysis of MSC1094308, a non-competitive, reversible, and allosteric inhibitor of p97, and its effects on the ERAD pathway. We will detail its mechanism of action, provide comprehensive quantitative data, outline key experimental protocols for its characterization, and visualize the affected cellular pathways.

Introduction to ER-Associated Degradation (ERAD)

The ER is the primary site for the folding and modification of secretory and transmembrane proteins. A stringent quality control system ensures that only correctly folded proteins are transported to their final destinations. Misfolded or unassembled proteins are retained in the ER and targeted for degradation through the ERAD pathway. This process can be broadly divided into four key steps:

-

Substrate Recognition: Misfolded proteins are recognized by ER-resident chaperones and lectins.

-

Ubiquitination: The recognized substrates are polyubiquitinated by ER-resident ubiquitin ligase complexes (E3s).

-

Retro-translocation: Polyubiquitinated substrates are extracted from the ER membrane or lumen into the cytoplasm. This step is critically dependent on the energy generated by the p97 ATPase.

-

Degradation: In the cytoplasm, the substrates are degraded by the 26S proteasome.

The p97 ATPase forms a hexameric complex and associates with various cofactors, most notably the UFD1/NPL4 heterodimer, which facilitates the binding of p97 to ubiquitinated substrates. The energy derived from ATP hydrolysis by p97's D2 ATPase domain is essential for the dislocation of these substrates from the ER.

This compound: A Potent Allosteric Inhibitor of p97

This compound is a small molecule that has been identified as a potent and specific inhibitor of p97.[1][2] Its mechanism of action and key characteristics are summarized below.

Mechanism of Action

This compound acts as a non-competitive and reversible allosteric inhibitor of p97.[1][3][4] It binds to a druggable hotspot on p97, distinct from the ATP-binding site, and specifically inhibits the ATPase activity of the D2 domain.[1][2] This inhibition prevents the conformational changes in p97 that are necessary to exert mechanical force on its substrates, thereby blocking their retro-translocation from the ER.

Quantitative Data

The inhibitory activity of this compound against p97 and the related type I AAA ATPase VPS4B has been quantified in biochemical assays.

| Target | Inhibitor | IC50 (µM) | Mechanism of Inhibition | Reference |

| p97 (VCP) | This compound | 7.2 | Non-competitive, Allosteric, Reversible | [1][3][4] |

| VPS4B | This compound | 0.71 | Non-competitive, Allosteric, Reversible | [1][3][4] |

Signaling Pathways and Experimental Workflows

The inhibition of p97 by this compound has significant downstream consequences on cellular protein homeostasis, primarily through the disruption of the ERAD pathway and the induction of the Unfolded Protein Response (UPR).

This compound-Mediated Inhibition of ERAD

The following diagram illustrates the mechanism by which this compound disrupts the ERAD pathway.

Caption: this compound inhibits p97, blocking ERAD and causing poly-Ub protein accumulation.

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER due to ERAD inhibition triggers a cellular stress response known as the UPR. The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Key markers of UPR activation include the upregulation of the chaperone GRP78 (BiP) and the pro-apoptotic transcription factor CHOP.

References

Investigating Cellular Pathways with MSC1094308: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC1094308 is a potent, reversible, and allosteric inhibitor of the AAA+ ATPases Valosin-Containing Protein (VCP/p97) and Vacuolar Protein Sorting-Associated Protein 4B (VPS4B). Contrary to some initial postulations, this compound does not target the PPM1D phosphatase. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound through its inhibition of VCP/p97 and VPS4B. It includes a summary of its biochemical activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways affected. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and cellular effects of this compound.

Introduction

This compound has been identified as a dual inhibitor of two critical AAA+ (ATPases Associated with diverse cellular Activities) enzymes: VCP/p97 and VPS4B. These enzymes play essential roles in maintaining cellular homeostasis by regulating protein quality control and membrane trafficking events. By inhibiting their ATPase activity, this compound provides a powerful tool to probe their functions and offers a potential therapeutic avenue for diseases where these pathways are dysregulated, such as in cancer and neurodegenerative disorders.

VCP/p97 is a highly abundant and essential protein that functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures. This activity is central to a multitude of cellular processes, including:

-

Endoplasmic Reticulum-Associated Degradation (ERAD): VCP/p97 extracts misfolded proteins from the endoplasmic reticulum for subsequent degradation by the proteasome, a critical step in the unfolded protein response (UPR).

-

Ubiquitin-Proteasome System (UPS): VCP/p97 is a key player in delivering ubiquitinated substrates to the proteasome for degradation, thereby controlling the levels of numerous regulatory proteins.

-

Autophagy: It is involved in both the maturation of autophagosomes and the clearance of damaged mitochondria (mitophagy).

-

DNA Damage Response (DDR): VCP/p97 participates in the extraction of proteins from chromatin to facilitate DNA repair.

-

Membrane Trafficking and Fusion: It has roles in Golgi reassembly and other membrane remodeling events.

VPS4B is a crucial component of the Endosomal Sorting Complex Required for Transport (ESCRT) machinery. The ESCRT pathway is responsible for the formation of multivesicular bodies (MVBs) and the sorting of ubiquitinated transmembrane proteins for lysosomal degradation. VPS4B, along with its homolog VPS4A, provides the energy required for the disassembly and recycling of the ESCRT-III complex from the endosomal membrane, a final and essential step for the pathway to function. This process is vital for:

-

Receptor Downregulation: Terminating signaling from cell surface receptors.

-

Viral Budding: Hijacked by some viruses for their egress from host cells.

-

Cytokinesis: Required for the final abscission step of cell division.

-

Exosome Biogenesis: Involved in the formation of extracellular vesicles.

Inhibition of VCP/p97 and VPS4B by this compound is expected to disrupt these fundamental cellular processes, leading to the accumulation of misfolded proteins, impaired receptor trafficking, and defects in cell division and signaling.

Quantitative Data

This compound acts as a non-competitive inhibitor of both VCP/p97 and VPS4B. The following table summarizes its reported inhibitory concentrations.

| Target | IC50 Value (μM) | Inhibition Mechanism |

| VPS4B | 0.71 | Allosteric, Non-competitive |

| VCP/p97 | 7.2 | Allosteric, Non-competitive |

Table 1: Inhibitory activity of this compound against its primary targets.

Cellular treatment with this compound leads to the accumulation of polyubiquitinated proteins, which serves as a biomarker for the inhibition of the ubiquitin-proteasome system, a key pathway regulated by VCP/p97.

| Cell Line | Treatment | Effect | Reference |

| HCT116 | 10 μM this compound for 8 hours | Accumulation of polyubiquitinated proteins |

Table 2: Cellular effects of this compound.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key cellular pathways affected by this compound and its points of intervention.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's effects on its target pathways.

In Vitro ATPase Activity Assay

This protocol is designed to measure the ATPase activity of purified VCP/p97 or VPS4B and to determine the inhibitory effect of this compound.

Materials:

-

Purified recombinant human VCP/p97 or VPS4B protein

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 5 mM DTT, 0.01% Triton X-100

-

ATP solution (e.g., 16 µM in Assay Buffer for a final concentration of 8 µM)

-

This compound stock solution in DMSO

-

ADP detection reagent (e.g., Transcreener® ADP² Assay Kit)

-

384-well plates

-

Plate reader capable of fluorescence polarization, fluorescence intensity, or TR-FRET

Procedure:

-